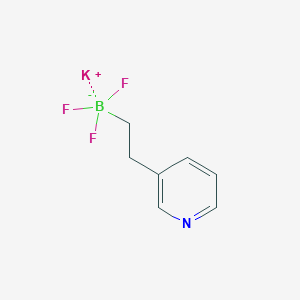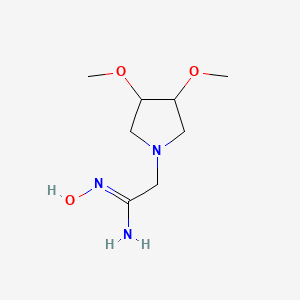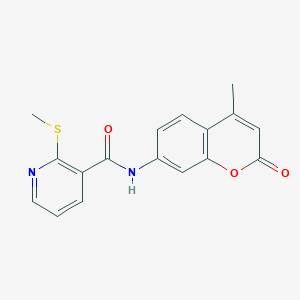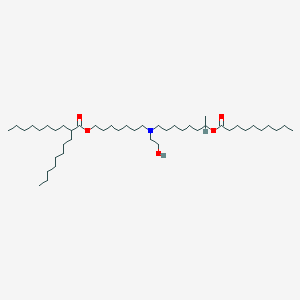
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate typically involves the reaction of 2-(pyridin-3-yl)ethylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound include various boronic acids, boronates, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate involves its ability to form stable complexes with various metal catalysts, such as palladium. These complexes facilitate the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(2-fluoropyridin-3-yl)borate: Similar in structure but with a fluorine atom on the pyridine ring.
Potassium trifluoro(pyrrolidin-1-yl)methyl borate: Contains a pyrrolidine ring instead of a pyridine ring.
Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate: Contains a tetrahydropyran ring.
Uniqueness
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H8BF3KN |
|---|---|
Poids moléculaire |
213.05 g/mol |
Nom IUPAC |
potassium;trifluoro(2-pyridin-3-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-2,5-6H,3-4H2;/q-1;+1 |
Clé InChI |
DIWPTGDWMKQUMC-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1=CN=CC=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13357608.png)

![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
![N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)
![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)

![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)
![2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone](/img/structure/B13357669.png)


